Ammonium p-cumenesulfonate
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Overview
Description
Ammonium p-cumenesulfonate: is an ammonium salt of p-cumenesulfonic acid. It is a member of the sulfonate family, which are salts or esters of sulfonic acids. This compound is commonly used as a surfactant and hydrotrope in various industrial and cosmetic applications. Its primary function is to enhance the solubility of other substances in water, making it a valuable ingredient in cleaning and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium p-cumenesulfonate can be synthesized by neutralizing p-cumenesulfonic acid with ammonium hydroxide. The reaction typically occurs in an aqueous medium, and the resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale neutralization of p-cumenesulfonic acid with ammonium hydroxide. The reaction is carried out in reactors equipped with stirring mechanisms to ensure thorough mixing. The product is then subjected to filtration and drying processes to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Ammonium p-cumenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize this compound, leading to the formation of sulfonic acid derivatives.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the sulfonate group to a sulfonic acid.
Major Products Formed:
Substitution Reactions: The major products are often substituted sulfonates or sulfonic acids.
Oxidation Reactions: The primary products are oxidized sulfonic acid derivatives.
Reduction Reactions: The main products are reduced sulfonic acids.
Scientific Research Applications
Chemistry: Ammonium p-cumenesulfonate is used as a surfactant and hydrotrope in various chemical processes. It helps in the solubilization of hydrophobic compounds in aqueous solutions, facilitating reactions that would otherwise be challenging to perform in water .
Biology: In biological research, this compound is used to enhance the solubility of biological molecules, aiding in their analysis and characterization. It is also employed in the preparation of biological samples for various analytical techniques .
Medicine: While not directly used as a therapeutic agent, this compound is utilized in the formulation of pharmaceutical products to improve the solubility and stability of active ingredients .
Industry: In industrial applications, this compound is a key ingredient in cleaning products, detergents, and personal care items. Its ability to enhance the solubility of other substances makes it valuable in formulations requiring effective cleaning and emulsification properties .
Mechanism of Action
Ammonium p-cumenesulfonate acts as a surfactant and hydrotrope by reducing the surface tension of water and increasing the solubility of hydrophobic compounds. The sulfonate group interacts with water molecules, while the hydrophobic part of the molecule associates with non-polar substances. This dual interaction facilitates the dispersion and solubilization of hydrophobic compounds in aqueous solutions .
Comparison with Similar Compounds
- Ammonium xylenesulfonate
- Calcium xylenesulfonate
- Potassium cumenesulfonate
- Potassium toluenesulfonate
- Sodium cumenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Comparison: Ammonium p-cumenesulfonate is unique due to its specific molecular structure, which provides distinct solubilizing properties. Compared to other sulfonates, it offers a balance of hydrophilic and hydrophobic characteristics, making it particularly effective in applications requiring both solubilization and emulsification .
Properties
CAS No. |
680972-33-2 |
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Molecular Formula |
C9H15NO3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
azanium;4-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.H3N/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);1H3 |
InChI Key |
IZSPVIGYGBWYHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
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